Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate Atazanavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV-1) infection and the acquired immunodeficiency syndrome (AIDS). Atazanavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels, mild elevations in indirect bilirubin concentration and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with atazanavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Atazanavir is an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors.
Atazanavir, also known as reyataz or ATZ, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Atazanavir is a drug which is used in combination with other antiretroviral agents for the treatment of hiv-1 infection, as well as postexposure prophylaxis of hiv infection in individuals who have had occupational or nonoccupational exposure to potentially infectious body fluids of a person known to be infected with hiv when that exposure represents a substantial risk for hiv transmission. Atazanavir is considered to be a practically insoluble (in water) and relatively neutral molecule. Atazanavir has been detected in multiple biofluids, such as urine and blood. Within the cell, atazanavir is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 198904-31-3
VCID: VC0000138
InChI: InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1
SMILES: CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Molecular Formula: C₃₈H₅₂N₆O₇
Molecular Weight: 704.9 g/mol

Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

CAS No.: 198904-31-3

APIs

VCID: VC0000138

Molecular Formula: C₃₈H₅₂N₆O₇

Molecular Weight: 704.9 g/mol

Purity: > 98%

Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate - 198904-31-3

CAS No. 198904-31-3
Product Name Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Molecular Formula C₃₈H₅₂N₆O₇
Molecular Weight 704.9 g/mol
IUPAC Name methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1
Standard InChIKey AXRYRYVKAWYZBR-GASGPIRDSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
SMILES CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Canonical SMILES CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Appearance Solid powder
Physical Description Solid
Description Atazanavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV-1) infection and the acquired immunodeficiency syndrome (AIDS). Atazanavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels, mild elevations in indirect bilirubin concentration and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with atazanavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Atazanavir is an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors.
Atazanavir, also known as reyataz or ATZ, belongs to the class of organic compounds known as valine and derivatives. Valine and derivatives are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Atazanavir is a drug which is used in combination with other antiretroviral agents for the treatment of hiv-1 infection, as well as postexposure prophylaxis of hiv infection in individuals who have had occupational or nonoccupational exposure to potentially infectious body fluids of a person known to be infected with hiv when that exposure represents a substantial risk for hiv transmission. Atazanavir is considered to be a practically insoluble (in water) and relatively neutral molecule. Atazanavir has been detected in multiple biofluids, such as urine and blood. Within the cell, atazanavir is primarily located in the cytoplasm and membrane (predicted from logP).
Purity > 98%
Solubility Free base slightly soluble (4-5 mg/mL)
In water, 0.11 mg/L at 25 °C (est)
3.27e-03 g/L
Synonyms 232632, BMS
3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester
atazanavir
atazanavir sulfate
BMS 232632
BMS 232632 05
BMS-232632
BMS-232632-05
BMS232632
BMS23263205
CGP 73547
CGP 75136
CGP 75176
CGP 75355
CGP-73547
CGP-75136
CGP-75176
CGP-75355
CGP73547
CGP75136
CGP75176
CGP75355
Reyataz
Vapor Pressure 1.0X10-26 mm Hg at 25 °C (est)
Reference 1: Grant MT, Eisner BH, Bechis SK. Ureteral Obstruction Due to Radiolucent
Atazanavir Ureteral Stones. J Endourol Case Rep. 2017 Oct 1;3(1):152-154. doi:
10.1089/cren.2017.0096. eCollection 2017. PubMed PMID: 29098200; PubMed Central
PMCID: PMC5665548.
2: Perrier M, Visseaux B, Landman R, Joly V, Todesco E, Yazdanpanah Y, Calvez V,
Marcelin AG, Descamps D, Charpentier C. No impact of HIV-1 protease minority
resistant variants on the virological response to a first-line PI-based regimen
containing darunavir or atazanavir. J Antimicrob Chemother. 2017 Oct 25. doi:
10.1093/jac/dkx366. [Epub ahead of print] PubMed PMID: 29077926.
3: Restelli U, Fabbiani M, Di Giambenedetto S, Nappi C, Croce D. Update of the
budget impact analysis of the simplification to atazanavir + ritonavir +
lamivudine dual therapy of HIV-positive patients receiving atazanavir-based
triple therapies in Italy starting from data of the Atlas-M trial. Clinicoecon
Outcomes Res. 2017 Sep 27;9:569-571. doi: 10.2147/CEOR.S143377. eCollection 2017.
PubMed PMID: 29026324; PubMed Central PMCID: PMC5627749.
4: Beckman JA, Wood BR, Ard KL, Price CN, Solomon DA, Zuflacht JP, Milian J,
Prenner JC, Sax PE. Conflicting effects of atazanavir therapy on atherosclerotic
risk factors in stable HIV patients: A randomized trial of regimen switch to
atazanavir. PLoS One. 2017 Oct 12;12(10):e0181993. doi:
10.1371/journal.pone.0181993. eCollection 2017. PubMed PMID: 29023508; PubMed
Central PMCID: PMC5638209.
5: Focà E, Calcagno A, Bonito A, Simiele M, Domenighini E, D/'Avolio A, Quiros
Roldan E, Trentini L, Casari S, Di Perri G, Castelli F, Bonora S. Atazanavir
intracellular concentrations remain stable during pregnancy in HIV-infected
patients. J Antimicrob Chemother. 2017 Nov 1;72(11):3163-3166. doi:
10.1093/jac/dkx274. PubMed PMID: 28961777.
6: Kulkarni R, Hodder SL, Cao H, Chang S, Miller MD, White KL. Week 48 resistance
analysis of Elvitegravir/Cobicistat/Emtricitabine/Tenofovir DF versus Atazanavir
+ Ritonavir + Emtricitabine/Tenofovir DF in HIV-1 infected women (WAVES study
GS-US-236-0128). HIV Clin Trials. 2017 Jul;18(4):164-173. doi:
10.1080/15284336.2017.1370059. PubMed PMID: 28891788.
7: Naidoo A, Naidoo K, Ramsuran V, Reddy M, Padayatchi N. Hyperbilirubinemia in
atazanavir-treated human immunodeficiency virus-infected patients: the impact of
the UGT1A1*28 allele. Pharmgenomics Pers Med. 2017 Aug 23;10:233-234. doi:
10.2147/PGPM.S146787. eCollection 2017. PubMed PMID: 28883739; PubMed Central
PMCID: PMC5574687.
8: Song S, Ji Y, Zhang G, Zhang X, Li B, Li D, Jiang W. Protective Effect of
Atazanavir Sulphate Against Pulmonary Fibrosis In Vivo and In Vitro. Basic Clin
Pharmacol Toxicol. 2017 Aug 16. doi: 10.1111/bcpt.12871. [Epub ahead of print]
PubMed PMID: 28816009.
9: Panagopoulos P, Maltezos E, Hatzakis A, Paraskevis D. Hyperbilirubinemia in
atazanavir treated HIV-infected patients: the impact of the UGT1A1*28 allele.
Pharmgenomics Pers Med. 2017 Jun 20;10:205-208. doi: 10.2147/PGPM.S107152.
eCollection 2017. Review. PubMed PMID: 28790862; PubMed Central PMCID:
PMC5488765.
10: Orrell C, Hagins DP, Belonosova E, Porteiro N, Walmsley S, Falcó V, Man CY,
Aylott A, Buchanan AM, Wynne B, Vavro C, Aboud M, Smith KY; ARIA study team.
Fixed-dose combination dolutegravir, abacavir, and lamivudine versus
ritonavir-boosted atazanavir plus tenofovir disoproxil fumarate and emtricitabine
in previously untreated women with HIV-1 infection (ARIA): week 48 results from a
randomised, open-label, non-inferiority, phase 3b study. Lancet HIV. 2017 Jul 17.
pii: S2352-3018(17)30095-4. doi: 10.1016/S2352-3018(17)30095-4. [Epub ahead of
print] PubMed PMID: 28729158.
PubChem Compound 148192
Last Modified Nov 17 2021
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